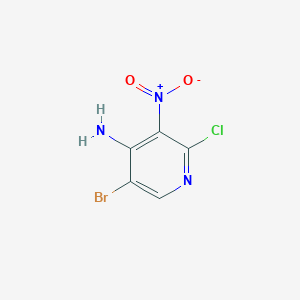
5-Bromo-2-chloro-3-nitropyridin-4-amine
描述
5-Bromo-2-chloro-3-nitropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-amine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-chloro-3-nitropyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to achieve good regioselectivity . Another approach involves the oxidation of 2-aminopyridine derivatives using hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary specifications for its intended applications .
化学反应分析
Types of Reactions
5-Bromo-2-chloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling: Boron reagents such as phenylboronic acid are used in the presence of palladium catalysts.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 5-bromo-2-chloro-3-aminopyridine.
科学研究应用
5-Bromo-2-chloro-3-nitropyridin-4-amine is used extensively in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 5-Chloro-3-nitropyridin-2-amine
Uniqueness
5-Bromo-2-chloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .
属性
IUPAC Name |
5-bromo-2-chloro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
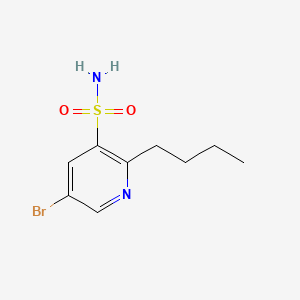

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
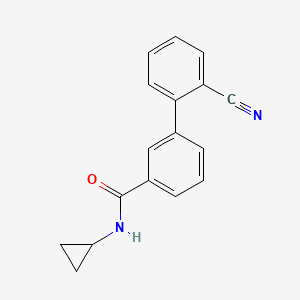
![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)
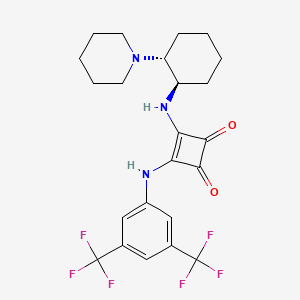
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
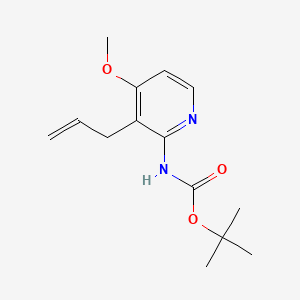
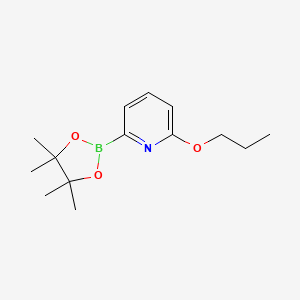
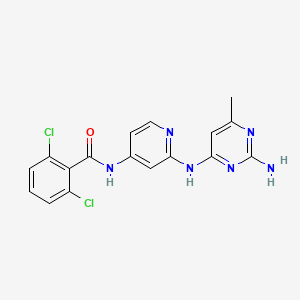
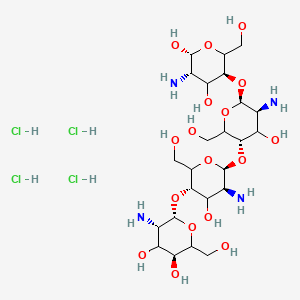
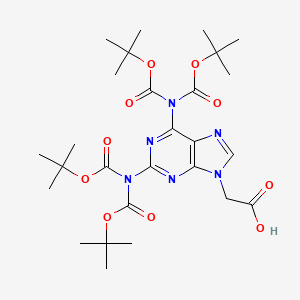
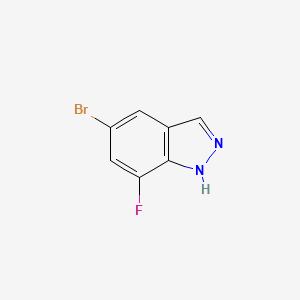
![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
